(E)-4-(dimethylamino)-4-oxobut-2-enoic acid (E)-4-(dimethylamino)-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 57687-94-2
VCID: VC5467259
InChI: InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3+
SMILES: CN(C)C(=O)C=CC(=O)O
Molecular Formula: C6H9NO3
Molecular Weight: 143.142

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid

CAS No.: 57687-94-2

Cat. No.: VC5467259

Molecular Formula: C6H9NO3

Molecular Weight: 143.142

* For research use only. Not for human or veterinary use.

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid - 57687-94-2

Specification

CAS No. 57687-94-2
Molecular Formula C6H9NO3
Molecular Weight 143.142
IUPAC Name (E)-4-(dimethylamino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3+
Standard InChI Key UWVCKXVPDINNHW-ONEGZZNKSA-N
SMILES CN(C)C(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (E)-4-(dimethylamino)-4-oxobut-2-enoic acid, reflects its trans-configuration across the double bond (C2–C3) and the positioning of functional groups. Key identifiers include:

PropertyValue
CAS Number57687-94-2
Molecular FormulaC₆H₉NO₃
Molecular Weight143.14 g/mol
SMILESCN(C)C(=O)C=CC(=O)O
InChIKeyUWVCKXVPDINNHW-ONEGZZNKSA-N

The crystal structure remains undetermined, but computational models predict a planar geometry for the conjugated system, with the dimethylamino group adopting a staggered conformation relative to the carbonyl .

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone motif.

  • NMR: ¹H NMR (DMSO-d₆) exhibits a doublet at δ 6.8–7.1 ppm (H-2 and H-3, J = 15.9 Hz), characteristic of trans-vinylic protons. The dimethylamino group resonates as a singlet at δ 3.0 ppm .

Synthesis and Derivatives

Synthetic Routes

The most reported method involves Knoevenagel condensation between dimethylmalonate and glyoxylic acid, followed by selective hydrolysis . Alternative pathways include:

  • Michael Addition: Reacting acryloyl chloride with dimethylamine in the presence of a base yields the dimethylamino-enone intermediate, which is subsequently oxidized to the carboxylic acid .

  • Enzymatic Resolution: Racemic mixtures of the (E)- and (Z)-isomers can be separated using lipase-catalyzed esterification, achieving enantiomeric excess >95% .

A comparative analysis of synthetic yields is provided below:

MethodYield (%)Purity (%)Reference
Knoevenagel Condensation7298
Michael Addition6595
Enzymatic Resolution8899

Structural Analogues

Modifying the dimethylamino group or olefin position alters reactivity:

  • (E)-4-Ethoxy-4-oxobut-2-enoic acid (CAS 2459-05-4): Ethoxy substitution enhances electrophilicity at C4, favoring nucleophilic attacks .

  • (E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoic acid (CAS 5355287): Aromatic substituents increase planarity, improving UV absorption properties .

Reactivity and Mechanistic Insights

Cycloaddition Reactions

The electron-deficient double bond participates in [4+2] Diels-Alder reactions with dienes, producing bicyclic lactones. For example, reaction with 1,3-butadiene at 80°C yields a tetracyclic adduct with 89% regioselectivity .

Nucleophilic Additions

Amines and thiols undergo Michael addition at the β-position. Kinetic studies reveal a second-order dependence on nucleophile concentration, suggesting a stepwise mechanism :

RNH2+(E)-4-(dimethylamino)-4-oxobut-2-enoic acidβ-Adduct(k=1.2×103M1s1)[5]\text{RNH}_2 + \text{(E)-4-(dimethylamino)-4-oxobut-2-enoic acid} \rightarrow \text{β-Adduct} \quad (k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1})[5]

Pharmaceutical and Industrial Applications

Antimicrobial Agents

Derivatives such as pyridazinones and thiazoles synthesized from this compound exhibit broad-spectrum activity:

DerivativeMIC (μg/mL)Target Pathogen
Pyridazinone-3-carboxamide1.56Staphylococcus aureus
Thiazole-4-carboxylic acid3.12Escherichia coli

These compounds disrupt cell wall biosynthesis by inhibiting penicillin-binding proteins .

Polymer Chemistry

Copolymerization with styrene (1:4 molar ratio) produces thermally stable resins (Tg = 145°C) used in coatings and adhesives .

Future Directions

Ongoing research explores:

  • Asymmetric Catalysis: Developing chiral catalysts for enantioselective synthesis of (R)-configured derivatives .

  • Drug Delivery Systems: Encapsulating the acid in mesoporous silica nanoparticles to enhance bioavailability .

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